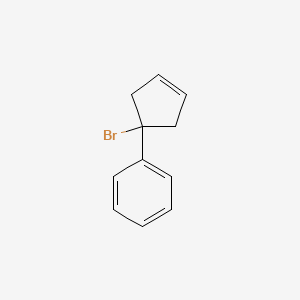
3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant structural motif in various natural products and therapeutic lead compounds. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through multistep synthetic routes. One common method involves the nitration of a precursor compound, followed by reduction and cyclization reactions. For example, starting from 2-methyl-3-nitroaniline, the compound can be synthesized using sodium nitrite and potassium iodide to form an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, amino derivatives, and various substituted tetrahydroisoquinolines.
Scientific Research Applications
3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Biology: The compound is studied for its potential neuroprotective and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the ethyl, methyl, and nitro substituents.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the ethyl and nitro groups.
7-Nitro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the ethyl and methyl groups.
Uniqueness
3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the ethyl, methyl, and nitro groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-ethyl-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H16N2O2/c1-3-11-6-9-4-5-12(14(15)16)7-10(9)8-13(11)2/h4-5,7,11H,3,6,8H2,1-2H3 |
InChI Key |
GGWNUJMLWVRXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(CN1C)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


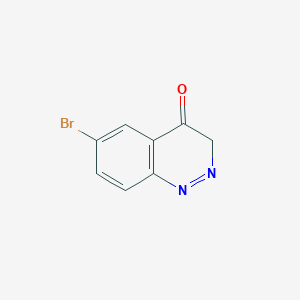

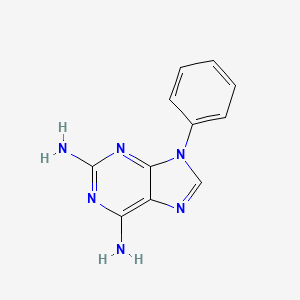
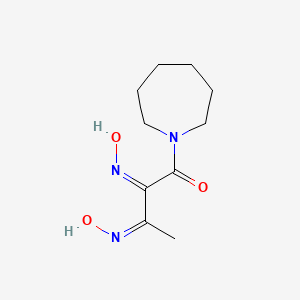
![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)
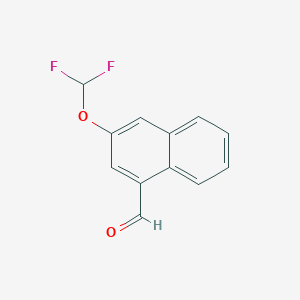
![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)


![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)

![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)
